molecular formula C17H19ClN4O B2884193 3-(3-chlorophenyl)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)propanamide CAS No. 2034634-53-0

3-(3-chlorophenyl)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)propanamide

Cat. No.: B2884193
CAS No.: 2034634-53-0
M. Wt: 330.82
InChI Key: ZRCKLOHXLUZKCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-chlorophenyl)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)propanamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is notable for its potential applications in medicinal chemistry, particularly due to its unique structural components, which include a chlorophenyl group, an imidazo[1,2-b]pyrazole moiety, and a propanamide linkage. These structural elements contribute to its biological activity and make it a subject of interest in drug development and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)propanamide typically involves multiple steps:

  • Formation of the Imidazo[1,2-b]pyrazole Core: : This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyrazole and an aldehyde or ketone. The reaction conditions often include acidic or basic catalysts and elevated temperatures to facilitate ring closure.

  • Attachment of the Chlorophenyl Group: : The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This step may involve the use of a chlorinated benzene derivative and a suitable nucleophile under conditions that promote substitution, such as the presence of a base and a polar aprotic solvent.

  • Formation of the Propanamide Linkage: : The final step involves the coupling of the imidazo[1,2-b]pyrazole derivative with a propanamide precursor. This can be achieved through amide bond formation using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt) under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the imidazo[1,2-b]pyrazole ring, leading to the formation of a carboxylic acid derivative.

    Reduction: Reduction reactions can target the carbonyl group in the propanamide linkage, potentially converting it to an alcohol.

    Substitution: The chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base (e.g., sodium hydroxide) and a polar aprotic solvent (e.g., dimethyl sulfoxide).

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-chlorophenyl)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The imidazo[1,2-b]pyrazole moiety is known to bind to specific sites on proteins, potentially inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3-chlorophenyl)-N-(2-(6-methyl-1H-imidazo[1,2-a]pyridine-1-yl)ethyl)propanamide: Similar structure but with an imidazo[1,2-a]pyridine moiety.

    3-(3-chlorophenyl)-N-(2-(6-methyl-1H-imidazo[1,2-c]pyrimidine-1-yl)ethyl)propanamide: Contains an imidazo[1,2-c]pyrimidine ring.

Uniqueness

The uniqueness of 3-(3-chlorophenyl)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)propanamide lies in its specific imidazo[1,2-b]pyrazole core, which imparts distinct biological activities and chemical reactivity compared to other similar compounds. This structural feature allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

3-(3-chlorophenyl)-N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O/c1-13-11-17-21(9-10-22(17)20-13)8-7-19-16(23)6-5-14-3-2-4-15(18)12-14/h2-4,9-12H,5-8H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRCKLOHXLUZKCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN(C2=C1)CCNC(=O)CCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.